molecular formula C11H11NO2 B14344787 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester CAS No. 98092-66-1

2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester

Cat. No.: B14344787
CAS No.: 98092-66-1
M. Wt: 189.21 g/mol
InChI Key: PGNIKHUPFUHKJW-UHFFFAOYSA-N
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Description

2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It is known for its unique structure, which includes an azirine ring—a three-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(4-methylphenyl)-2H-azirine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired ester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted azirine derivatives .

Scientific Research Applications

2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azirine-3-carboxylic acid, 2-phenyl-, methyl ester
  • 2H-Azirine-3-carboxylic acid, 2-(4-chlorophenyl)-, methyl ester
  • 2H-Azirine-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester

Uniqueness

2H-Azirine-3-carboxylic acid, 2-(4-methylphenyl)-, methyl ester is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

98092-66-1

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-3-5-8(6-4-7)9-10(12-9)11(13)14-2/h3-6,9H,1-2H3

InChI Key

PGNIKHUPFUHKJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=N2)C(=O)OC

Origin of Product

United States

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